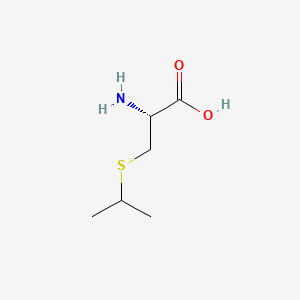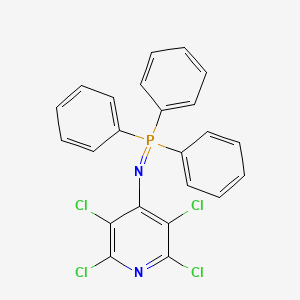
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H15Cl4N2P. It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and an N-(triphenylphosphoranylidene) group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves several steps. One common method starts with the chlorination of pyridine to obtain 2,3,5,6-tetrachloropyridine. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the process.
化学反応の分析
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- can be compared with other chlorinated pyridine derivatives, such as:
2,3,5,6-Tetrachloropyridine: Lacks the N-(triphenylphosphoranylidene) group, making it less versatile in certain reactions.
3,4,5,6-Tetrachloro-2-pyridinamine: Similar in structure but differs in the position of the chlorine atoms and the presence of an amine group.
The uniqueness of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- lies in its combination of chlorine substitution and the N-(triphenylphosphoranylidene) group, which imparts distinct chemical properties and reactivity .
特性
CAS番号 |
51527-58-3 |
|---|---|
分子式 |
C23H15Cl4N2P |
分子量 |
492.2 g/mol |
IUPAC名 |
triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane |
InChI |
InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChIキー |
KXOZVFRXNLCNSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


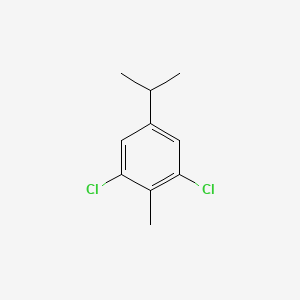





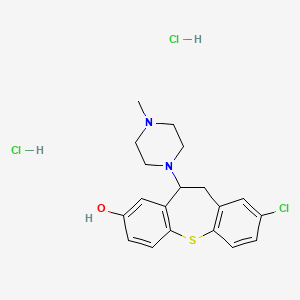
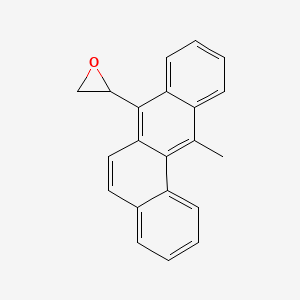

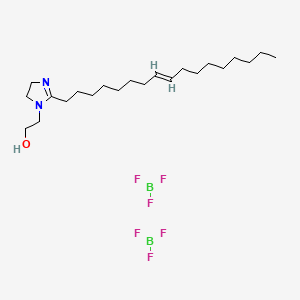
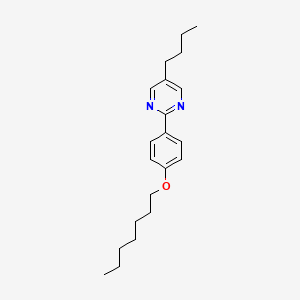
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
